![molecular formula C16H18N2O2S B2608053 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-3-carboxamide CAS No. 1705399-85-4](/img/structure/B2608053.png)
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-3-carboxamide, also known as HM-3, is an organic compound. It belongs to the family of indole derivatives , which are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
The synthesis of thiophene derivatives, such as HM-3, often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives, including HM-3, are known to undergo a variety of chemical reactions. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis
The molecular weight of HM-3 is 302.39. Other physical and chemical properties, such as solubility, boiling point, and specific gravity, are not specified in the available literature.Scientific Research Applications
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
Treatment of Cancer Cells
The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years .
Treatment of Microbes
Indole derivatives are used for the treatment of microbes .
Treatment of Various Disorders
Indole derivatives are used for the treatment of different types of disorders in the human body .
Future Directions
The future research directions for HM-3 and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . Additionally, the development of new synthesis methods and the study of their chemical reactivity could also be areas of interest .
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-18-6-4-11-8-12(2-3-14(11)18)15(19)9-17-16(20)13-5-7-21-10-13/h2-3,5,7-8,10,15,19H,4,6,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPLSHIRVZEMTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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